molecular formula C25H20ClN5O4 B2975169 N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1185051-67-5

N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2975169
CAS RN: 1185051-67-5
M. Wt: 489.92
InChI Key: UGRIUNCXWHDBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C25H20ClN5O4 and its molecular weight is 489.92. The purity is usually 95%.
The exact mass of the compound N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Structural Characteristics and Coordination Properties

Triazoloquinoxalines and their derivatives exhibit diverse structural orientations and coordination properties with potential applications in molecular self-assembly and the development of novel material structures. For instance, the study by Kalita and Baruah (2010) on amide derivatives showcases different spatial orientations in anion coordination, indicating the potential for designing molecular architectures with specific geometries and interaction capabilities Kalita & Baruah, 2010.

Synthesis and Chemical Reactivity

The synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates by Fathalla (2015) highlights the chemical reactivity of triazoloquinoxaline derivatives, presenting a method for linking amino acid derivatives to triazoloquinoxaline moieties. This indicates their potential utility in creating complex molecules for biological applications Fathalla, 2015.

Antagonistic Properties and Molecular Design

Research on 1,2,4-triazoloquinoxaline derivatives as human A3 adenosine receptor antagonists by Catarzi et al. (2005) provides insights into the design and synthesis of selective antagonists. These findings suggest applications in the development of drugs targeting the adenosine receptor, highlighting the importance of molecular design in enhancing selectivity and potency Catarzi et al., 2005.

Anticancer Activity

The study by Reddy et al. (2015) on 1,2,4-triazolo[4,3-a]-quinoline derivatives shows significant anticancer activity, demonstrating the potential of triazoloquinoxaline derivatives in therapeutic applications against cancer Reddy et al., 2015.

Antihistaminic Agents

Alagarsamy et al. (2009) explored the potential of triazoloquinazolinones as H1-antihistaminic agents. Their findings suggest that derivatives of triazoloquinoxalines could be developed as new classes of antihistaminic agents with minimal sedative effects, indicating a possible application in allergy treatment Alagarsamy et al., 2009.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O4/c1-15-7-3-6-10-20(15)35-24-23-29-30(25(33)31(23)19-9-5-4-8-17(19)28-24)14-22(32)27-18-13-16(26)11-12-21(18)34-2/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRIUNCXWHDBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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